2-(1-Benzothiophen-3-yl)oxirane
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Overview
Description
2-(1-Benzothiophen-3-yl)oxirane is an organic compound characterized by the presence of an oxirane ring attached to a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-3-yl)oxirane typically involves the reaction of benzothiophene derivatives with epoxidizing agents. One common method includes the use of m-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent to convert 1-benzothiophen-3-yl derivatives into the corresponding oxirane . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzothiophen-3-yl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(1-Benzothiophen-3-yl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-3-yl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
2-(1-Benzothiophen-2-yl)oxirane: Similar structure but with the oxirane ring attached at a different position on the benzothiophene moiety.
2-(1-Benzofuran-3-yl)oxirane: Contains a benzofuran ring instead of a benzothiophene ring.
2-(1-Benzothiophen-3-yl)ethanol: Similar structure but with an ethanol group instead of an oxirane ring.
Uniqueness: 2-(1-Benzothiophen-3-yl)oxirane is unique due to the presence of both an oxirane ring and a benzothiophene moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-2-4-10-7(3-1)8(6-12-10)9-5-11-9/h1-4,6,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEHOBLMFNEOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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